Cas no 80410-57-7 (3-Methoxy-4-nitrobenzaldehyde)

3-Methoxy-4-nitrobenzaldehyde structure
3-Methoxy-4-nitrobenzaldehyde structure
상품 이름:3-Methoxy-4-nitrobenzaldehyde
CAS 번호:80410-57-7
MF:C8H7NO4
메가와트:181.145482301712
MDL:MFCD08703367
CID:707683
PubChem ID:11492043

3-Methoxy-4-nitrobenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 3-Methoxy-4-nitrobenzaldehyde
    • Benzaldehyde,3-methoxy-4-nitro-
    • 3-methoxy-4-nitro-benzaldehyde
    • Benzaldehyde,3-methoxy-4-nitro
    • WUTIWOZYHHSBBU-UHFFFAOYSA-N
    • 2531AC
    • NE48274
    • 3-Methoxy-4-nitrobenzaldehyde (ACI)
    • DS-13771
    • DTXSID90467486
    • SCHEMBL1159451
    • O11030
    • AKOS011395915
    • A916088
    • EN300-124541
    • CS-0069818
    • NICOTINOYLAZIDE
    • MFCD08703367
    • Z959304258
    • 80410-57-7
    • MDL: MFCD08703367
    • 인치: 1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3
    • InChIKey: WUTIWOZYHHSBBU-UHFFFAOYSA-N
    • 미소: O=CC1C=C(OC)C([N+](=O)[O-])=CC=1

계산된 속성

  • 정밀분자량: 181.03800
  • 동위원소 질량: 181.03750770g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 201
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 72.1
  • 표면전하: 0

실험적 성질

  • 밀도: 1.322
  • 비등점: 334.8 ℃/760mmHg
  • 플래시 포인트: 171 °C
  • PSA: 72.12000
  • LogP: 1.93910

3-Methoxy-4-nitrobenzaldehyde 보안 정보

3-Methoxy-4-nitrobenzaldehyde 세관 데이터

  • 세관 번호:2913000090
  • 세관 데이터:

    ?? ?? ??:

    2913000090

    개요:

    2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2913000090 제2912류 제품의 할로겐화, 술폰화, 질화 또는 아질화 파생물 교육 관세: 17.0% 환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

3-Methoxy-4-nitrobenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-124541-0.05g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
0.05g
$22.0 2023-05-06
Enamine
EN300-124541-2.5g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
2.5g
$177.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140458-250mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
250mg
¥157.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140458-100mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
100mg
¥85.00 2024-07-28
Enamine
EN300-124541-0.25g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
0.25g
$47.0 2023-05-06
Apollo Scientific
OR400210-5g
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
5g
£207.00 2025-02-20
Chemenu
CM185616-5g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
5g
$528 2022-06-10
eNovation Chemicals LLC
D748985-1g
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
1g
$90 2024-06-07
Chemenu
CM185616-5g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
5g
$528 2021-06-16
Chemenu
CM185616-25g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
25g
$1328 2021-06-16

3-Methoxy-4-nitrobenzaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  3 h, rt → 0 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 0 °C
참조
Chemoselective reduction and self-immolation based FRET probes for detecting hydrogen sulfide in solution and in cells
Chen, Bifeng; et al, Organic & Biomolecular Chemistry, 2014, 12(30), 5629-5633

합성회로 2

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; 1 h, -10 °C; -10 °C → rt; 1 h, rt
참조
Dicyanovinyl-substituted J147 analogue inhibits oligomerization and fibrillation of β-amyloid peptides and protects neuronal cells from β-amyloid-induced cytotoxicity
Kim, Kyoungdo; et al, Organic & Biomolecular Chemistry, 2015, 13(37), 9564-9569

합성회로 3

반응 조건
참조
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; overnight, rt
참조
Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators
Zhao, Zhiqiang ; et al, ACS Medicinal Chemistry Letters, 2017, 8(10), 1002-1006

합성회로 5

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 3 h, 60 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  16 h, rt
참조
Affinity-Driven Covalent Modulator of the Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Cascade
Chern, Jeffy ; et al, Angewandte Chemie, 2018, 57(24), 7040-7045

합성회로 6

반응 조건
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  24 h
참조
Catalyst/Additive Free Oxidation of Benzyl Bromides to Benzaldehydes
Aman, Hasil ; et al, ChemistrySelect, 2020, 5(47), 15015-15019

합성회로 7

반응 조건
참조
Imidazol-5-one as an Acceptor in Donor-Acceptor Cyclopropanes: Cycloaddition with Aldehydes
Mikhaylov, Andrey A. ; et al, Organic Letters, 2020, 22(7), 2740-2745

합성회로 8

반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
참조
Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin
Pinney, K. G.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(10), 2417-2425

3-Methoxy-4-nitrobenzaldehyde Raw materials

3-Methoxy-4-nitrobenzaldehyde Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80410-57-7)3-Methoxy-4-nitrobenzaldehyde
A916088
순결:99%
재다:25g
가격 ($):667.0